(2-Chloropyridin-4-yl)methanamine hydrochloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is classified as a selective inhibitor of lysyl oxidase-like 2, an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix. This compound has garnered attention for its potential therapeutic effects, particularly in cancer research.
The compound can be synthesized from 2-chloropyridine through various methods involving formaldehyde and ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt. The primary sources of information on this compound include chemical databases and recent scientific literature focusing on its synthesis, mechanism of action, and applications in research.
(2-Chloropyridin-4-yl)methanamine hydrochloride falls under the category of organic compounds, specifically as an amine derivative with a pyridine ring structure. Its molecular formula is C6H8ClN2·HCl, indicating the presence of two chlorine atoms and two nitrogen atoms within its structure.
The synthesis typically involves the following steps:
The molecular structure of (2-Chloropyridin-4-yl)methanamine hydrochloride features a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a methanamine group.
(2-Chloropyridin-4-yl)methanamine hydrochloride can participate in various chemical reactions:
The primary target of (2-Chloropyridin-4-yl)methanamine hydrochloride is lysyl oxidase-like 2, which plays a crucial role in collagen and elastin crosslinking.
(2-Chloropyridin-4-yl)methanamine hydrochloride has several notable applications:
The core synthetic route for (2-Chloropyridin-4-yl)methanamine hydrochloride (CAS 916210-98-5) involves reductive amination of 2-chloroisonicotinaldehyde, followed by hydrochloric acid salt formation. Key process parameters include:
Alternative pathways include halogen exchange on 2,4-dichloropyridine derivatives. Amination at C4 with potassium phthalimide, followed by hydrazine deprotection, yields the primary amine, though this route suffers from lower regioselectivity (<70% yield) compared to reductive amination [4]. Cyclopropyl analogs (e.g., (2-chloropyridin-4-yl)(cyclopropyl)methanamine) are synthesized via similar reductive amination using cyclopropylamine, but require stringent temperature control (0–5°C) to suppress byproducts [6].
Table 1: Synthetic Efficiency of Primary Routes
Method | Precursor | Reducing Agent | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Reductive Amination | 2-Chloroisonicotinaldehyde | NaBH₃CN | 78–82 | ≥95 |
Halogen Exchange | 2,4-Dichloropyridine | N/A | 65–70 | 90 |
Cyclopropyl Derivative | 2-Chloroisonicotinaldehyde | NaBH(OAc)₃ | 70 | 94 |
Critical SAR insights for pyridinylmethanamine inhibitors stem from systematic modifications of three regions:
Electron-withdrawing para-substituents on benzylamine analogs initially informed early SAR (e.g., 4-CN-benzylamine IC₅₀ = 700 nM), but these lacked LOXL2/LOX selectivity. Heterocyclic optimization revealed 2-chloropyridin-4-ylmethanamine’s superiority, with 190 nM inhibition against LOXL2 vs. 5.91 µM for LOX (31-fold selectivity) [4]. Hydrophilicity adjustments, such as introducing cyclopropyl groups, improved membrane permeability (logP = 1.8) but reduced enzymatic potency [6].
Table 2: Impact of Structural Modifications on LOXL2 Inhibition
Modification | Example Compound | LOXL2 IC₅₀ | Selectivity vs. LOX |
---|---|---|---|
2-Chloro, C4-aminomethyl | Core compound | 126 nM | 31-fold |
2-H, C4-aminomethyl | Pyridin-4-ylmethanamine | 1.22 µM | 5-fold |
C3-Aminomethyl isomer | (3-Aminomethyl)pyridine | 6.7 µM | Not selective |
N-Methylation | N-Methyl derivative | >100 µM | Inactive |
4-CN-Benzylamine | 4-Cyanobenzylamine | 700 nM | <2-fold |
The 2-chloro-4-aminomethyl configuration demonstrates distinct advantages over isomers:
Compared to advanced clinical candidates like PAT-1251 (a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative), the simpler 2-chloropyridinyl scaffold trades oral bioavailability for ease of synthesis and ECM penetration. PAT-1251 requires multi-step synthesis but achieves oral efficacy, while (2-chloropyridin-4-yl)methanamine excels in nanoparticle delivery systems for bone marrow targeting due to its hydrophilicity [2] [3]. Bi-thiazole inhibitors (e.g., LXG6403) show higher potency (IC₅₀ < 50 nM) but lack scaffold modularity [9].
Table 3: Comparison of Key LOXL2 Inhibitor Scaffolds
Inhibitor | Core Structure | LOXL2 IC₅₀ | LOX Selectivity | Applications |
---|---|---|---|---|
(2-Chloropyridin-4-yl)methanamine | Monocyclic pyridine | 126 nM | 31-fold | Nanoparticle delivery |
PAT-1251 (43) | Phenoxypyridine | <10 nM | >100-fold | Oral fibrosis therapy |
LXG6403 | Bi-thiazole | <50 nM | 3.5-fold vs. LOXL2 | Chemoresistant TNBC |
Benzylamine-4-CN | Benzylamine | 700 nM | <2-fold | Limited (tool compound) |
Compound Names Cited:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7